REACTION_CXSMILES
|
N[C:2](N)=[S:3].[CH3:5][O:6][C:7]1[CH:18]=[CH:17][C:10]([CH2:11][O:12][CH2:13][CH:14]2CO2)=[CH:9][CH:8]=1>CO>[CH3:5][O:6][C:7]1[CH:18]=[CH:17][C:10]([CH2:11][O:12][CH2:13][CH:14]2[CH2:2][S:3]2)=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
0.935 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
1.084 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(COCC2OC2)C=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with 0-10% EtOAc/hexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |